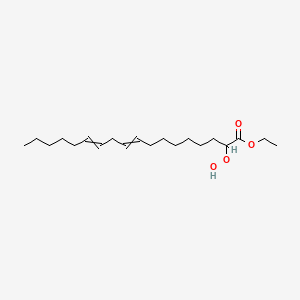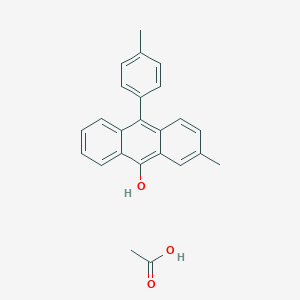
Acetic acid;2-methyl-10-(4-methylphenyl)anthracen-9-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;2-methyl-10-(4-methylphenyl)anthracen-9-ol is a complex organic compound that combines the properties of acetic acid and anthracene derivatives. This compound is notable for its unique structure, which includes an anthracene backbone substituted with a methyl group and a 4-methylphenyl group, along with an acetic acid moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-methyl-10-(4-methylphenyl)anthracen-9-ol typically involves multi-step organic reactions. One common method starts with the preparation of 2-methyl-10-(4-methylphenyl)anthracene, which can be synthesized through Friedel-Crafts alkylation of anthracene with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to oxidation to introduce the hydroxyl group at the 9-position, forming 2-methyl-10-(4-methylphenyl)anthracen-9-ol. Finally, the hydroxyl group is esterified with acetic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;2-methyl-10-(4-methylphenyl)anthracen-9-ol undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the anthracene ring, particularly at the 1- and 2-positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Acetic acid;2-methyl-10-(4-methylphenyl)anthracen-9-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid;2-methyl-10-(4-methylphenyl)anthracen-9-ol involves its interaction with specific molecular targets and pathways. The anthracene moiety can intercalate into DNA, disrupting its function and leading to potential anticancer effects. The acetic acid group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid, 4-methylphenyl ester: Shares the acetic acid and methylphenyl groups but lacks the anthracene moiety.
Anthracene-9-carboxylic acid: Contains the anthracene backbone with a carboxylic acid group at the 9-position.
2-Methyl-10-phenylanthracene: Similar structure but without the 4-methyl group on the phenyl ring.
Uniqueness
Acetic acid;2-methyl-10-(4-methylphenyl)anthracen-9-ol is unique due to the combination of its functional groups, which impart distinct chemical reactivity and potential biological activity. The presence of both the anthracene and acetic acid moieties allows for diverse applications in various fields, setting it apart from other similar compounds.
Propiedades
Número CAS |
63995-53-9 |
|---|---|
Fórmula molecular |
C24H22O3 |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
acetic acid;2-methyl-10-(4-methylphenyl)anthracen-9-ol |
InChI |
InChI=1S/C22H18O.C2H4O2/c1-14-7-10-16(11-8-14)21-17-5-3-4-6-19(17)22(23)20-13-15(2)9-12-18(20)21;1-2(3)4/h3-13,23H,1-2H3;1H3,(H,3,4) |
Clave InChI |
RDDPAIAUCVKNSW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)O)C.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[2-(Methoxycarbonyl)cyclopentyl]hept-5-enoic acid](/img/structure/B14497412.png)
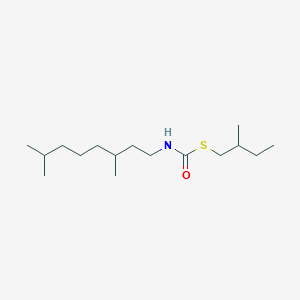
![1,1'-(1,3-Phenylene)bis[2-(pyridin-2-yl)ethan-1-one]](/img/structure/B14497429.png)
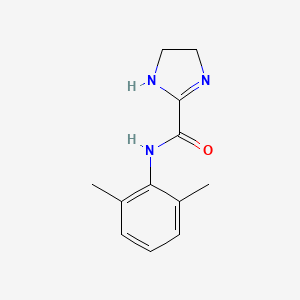

![4-[(Carboxymethyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B14497445.png)
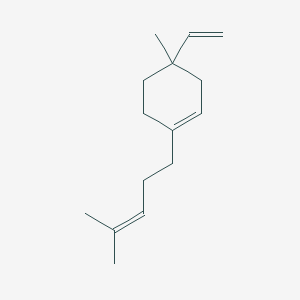
![S-[2-(Methoxyamino)-2-oxoethyl] diethylcarbamothioate](/img/structure/B14497451.png)
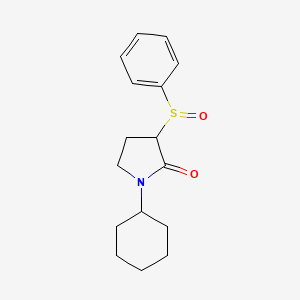
![7-Chloro-9-[3-(dimethylamino)propyl]-2,3-difluoro-9H-thioxanthen-9-OL](/img/structure/B14497459.png)

